
1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 2 and 6, and a pyrrolidine ring attached to a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
The synthesis of 1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylpyrimidine with a suitable pyrrolidine derivative under specific reaction conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
In industrial production, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, can further improve the efficiency of the synthesis process.
化学反応の分析
1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions may produce alcohols or amines.
科学的研究の応用
1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways. Additionally, its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties, making it a valuable compound for drug discovery and development.
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including agriculture, electronics, and materials science.
作用機序
The mechanism of action of 1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to the modulation of various biological processes.
For example, in the context of drug development, the compound may target specific enzymes involved in disease pathways, thereby inhibiting their activity and preventing the progression of the disease. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.
類似化合物との比較
1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as pyrrolidine derivatives and pyrimidine-based compounds. Some similar compounds include:
Pyrrolidine-2-carboxylic acid: A compound with a similar pyrrolidine ring structure but lacking the pyrimidine moiety.
2,6-dimethylpyrimidine: A compound with a similar pyrimidine ring structure but lacking the pyrrolidine moiety.
Pyrrolidine-3-carboxylic acid: A compound with a similar pyrrolidine ring structure but with different substitution patterns.
The uniqueness of this compound lies in its combined pyrimidine and pyrrolidine structures, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components.
特性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC名 |
1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c1-7-5-10(13-8(2)12-7)14-4-3-9(6-14)11(15)16/h5,9H,3-4,6H2,1-2H3,(H,15,16) |
InChIキー |
LRANHKLTPOULKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C)N2CCC(C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



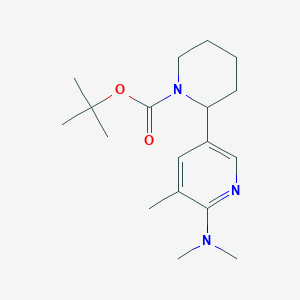
![Octahydropyrano[3,4-b]pyrrol-7-one](/img/structure/B15230823.png)

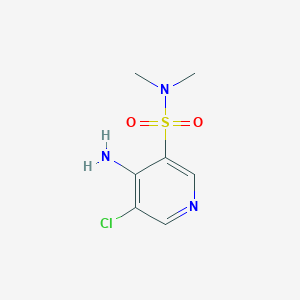
![2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B15230850.png)
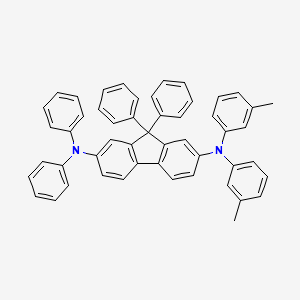
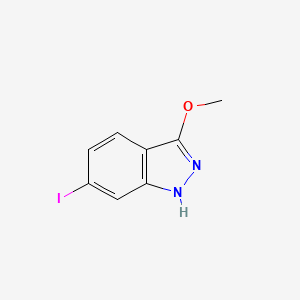

![6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15230871.png)


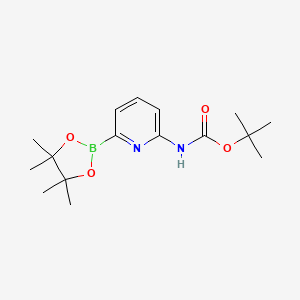
![Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15230904.png)
